Tetrandrine is classified as a natural product and is categorized under alkaloids due to its nitrogen-containing structure. It is extracted from the roots of Stephania tetrandra, a vine native to China and other parts of Asia. The compound has been studied extensively for its pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of tetrandrine can be achieved through various methods. A notable approach involves the use of starting materials such as 5-bromovanillin and 4-hydroxyphenylacetic acid. The synthesis process typically includes several key steps:
For instance, one recent patent describes a complete synthesis method that emphasizes low-cost and high-efficiency approaches using readily available chemicals . Another study highlights the use of Pictet–Spengler condensations combined with copper-catalyzed Ullmann couplings to synthesize tetrandrine in a modular fashion .
Tetrandrine participates in several chemical reactions that can modify its structure for enhanced biological activity. Key reactions include:
These reactions are facilitated by various reagents under controlled conditions to yield desired derivatives with improved pharmacological profiles.
The mechanism of action for tetrandrine involves multiple pathways:
Studies have demonstrated that tetrandrine's multifaceted mechanisms make it a promising candidate for treating various diseases, particularly in oncology .
Tetrandrine is typically presented as a white crystalline powder with the following properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity levels, often exceeding 96% for synthesized products .
Tetrandrine has several significant applications in scientific research:
Tetrandrine, a bisbenzylisoquinoline alkaloid derived from Stephania tetrandra S. Moore, demonstrates multi-targeted anticancer activities through diverse molecular pathways.
Tetrandrine triggers intrinsic apoptosis by disrupting mitochondrial membrane integrity. In human gastric cancer (BGC-823) cells, it upregulates pro-apoptotic proteins Bax, Bak, and Bad while downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL. This imbalance promotes cytochrome c release into the cytosol, activating caspase-9 and caspase-3. Pretreatment with the pan-caspase inhibitor Z-VAD-FMK significantly attenuates tetrandrine-induced apoptosis, confirming caspase dependency [3] [8]. Similar results occur in hepatocellular carcinoma, where tetrandrine increases cytosolic calcium, activating calpain-mediated Bid cleavage and mitochondrial permeabilization [8].
Table 1: Key Proteins Modulated by Tetrandrine in Mitochondrial Apoptosis
Pro-apoptotic Targets | Anti-apoptotic Targets | Downstream Effectors |
---|---|---|
Bax ↑ | Bcl-2 ↓ | Cytochrome c release ↑ |
Bak ↑ | Bcl-xL ↓ | Caspase-9 activation ↑ |
Bad ↑ | Caspase-3 activation ↑ |
Tetrandrine induces autophagy via mTOR inactivation and PKC-α inhibition. In breast cancer cells, it promotes autophagosome formation and increases LC3-II conversion, which is abolished upon autophagy inhibitor chloroquine treatment. This process is mTOR-dependent but independent of CaMKK-β/AMPK signaling [4] [7]. Notably, tetrandrine triggers autophagic cell death in apoptosis-resistant cancer cells (e.g., caspase-3/-7 double-knockout models), highlighting its therapeutic utility against resistant malignancies. Concurrently, tetrandrine activates endoplasmic reticulum stress markers like GRP78 and CHOP, synergizing with autophagy to induce cytotoxicity [7] [9].
Tetrandrine impedes cell cycle progression by modulating cyclins and checkpoint regulators:
Tetrandrine suppresses angiogenesis by targeting endothelial cell proliferation and migration. In vivo studies using liver cancer xenografts show reduced microvessel density after tetrandrine administration. Mechanistically, it inhibits vascular endothelial growth factor (VEGF)-induced signaling and matrix metalloproteinase (MMP) expression, impairing tumor neovascularization and metastatic invasion [5] [8].
Tetrandrine reverses multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp), which effluxes chemotherapeutics. In P-gp-positive HCT15 colon cancer cells, tetrandrine (3 μmol·L⁻¹) reduces paclitaxel’s EC₅₀ by 3,100-fold. Similarly, it enhances doxorubicin cytotoxicity in resistant HL60 leukemia cells by increasing intracellular drug accumulation [6] [8]. Synergy with paclitaxel in gastric cancer involves sequential ROS-dependent Akt inhibition and apoptosis activation [8].
Tetrandrine blocks two-pore channels (TPCs), endolysosomal calcium channels essential for SARS-CoV-2 entry. By disrupting endosomal calcium flux, it prevents viral fusion and genome release. In vitro studies confirm tetrandrine’s efficacy at low micromolar concentrations (IC₅₀: ~1.5 μmol·L⁻¹), outperforming classic TPC inhibitors like Ned-19 [5] [7].
Tetrandrine inhibits Ebola entry by interfering with endosomal maturation and cathepsin-mediated viral glycoprotein processing. It reduces viral titers by >90% in macrophages at non-cytotoxic concentrations, highlighting potential as a host-directed antiviral [1] [7].
Tetrandrine impedes Human Immunodeficiency Virus replication by downregulating C-C chemokine receptor type 5 (CCR5) expression and nuclear factor kappa B (NF-κB) activation. This dual action restricts viral entry and latency reactivation, as evidenced in primary CD4⁺ T-cell models [1] [4].
Table 2: Antiviral Mechanisms of Tetrandrine
Virus | Molecular Target | Observed Effect |
---|---|---|
SARS-CoV-2 | Two-pore channels (TPCs) | Blocks viral endosomal entry |
Ebola | Cathepsin activity | Inhibits glycoprotein processing |
Human Immunodeficiency Virus | CCR5/NF-κB | Suppresses viral entry and reactivation |
Tetrandrine suppresses NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome assembly by preventing ASC speck formation and caspase-1 activation. In macrophages, it inhibits interleukin-1β (IL-1β) and interleukin-18 (IL-18) secretion induced by silica or adenosine triphosphate (ATP). This occurs via blockade of potassium efflux and reactive oxygen species production, key triggers of NLRP3 activation [5] [8].
Tetrandrine mitigates hyperinflammation by downregulating pro-inflammatory cytokines. In lipopolysaccharide (LPS)-induced acute lung injury models, it reduces tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) levels by >50%. This is mediated by:
Table 3: Tetrandrine-Mediated Cytokine Modulation
Cytokine/Mediator | Effect of Tetrandrine | Mechanism |
---|---|---|
TNF-α | ↓ 60–70% | NF-κB nuclear translocation blockade |
IL-6 | ↓ 50–65% | JNK/ERK phosphorylation inhibition |
IL-1β | ↓ 70–80% | NLRP3 inflammasome suppression |
MCP-1 | ↓ 40–50% | STAT3 activation inhibition |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7